Cas no 6797-13-3 (Benzoxazole, 2-ethyl-)
Benzoxazole, 2-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzoxazole, 2-ethyl-
- 2-ETHYL-1,3-BENZOXAZOLE
- 2-ETHYL-BENZOOXAZOLE
- 2-Aethyl-benzoxazol
- 2-Ethylbenzoxazol
- 2-ethyl-benzoxazole
- BENZOXAZOLE,2-ETHYL
- EINECS 229-868-0
- 2-Ethylbenzo[d]oxazole
- 2-Ethylbenzoxazole
- AK551044
- 4-27-00-01098 (Beilstein Handbook Reference)
- DTXSID4064478
- Y10990
- AKOS006277068
- MFCD01664178
- SCHEMBL2621291
- NS00036326
- DS-3333
- KX34AKG6FJ
- 6797-13-3
- BRN 0116485
- SY288520
- CS-0062230
- DTXCID7045362
- YPIFLXOVPCARGI-UHFFFAOYSA-N
-
- MDL: MFCD01664178
- Inchi: 1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3
- InChI Key: YPIFLXOVPCARGI-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2N=C1CC
- BRN: 0116485
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.6
Experimental Properties
- Density: 1.1135 (rough estimate)
- Boiling Point: 217.3°C at 760 mmHg
- Flash Point: 81.8°C
- Refractive Index: 1.5670 (estimate)
- PSA: 26.03000
- LogP: 2.39020
Benzoxazole, 2-ethyl- Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature(BD74641)
Benzoxazole, 2-ethyl- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzoxazole, 2-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM277-5g |
Benzoxazole, 2-ethyl- |
6797-13-3 | 95% | 5g |
3328.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM277-1g |
Benzoxazole, 2-ethyl- |
6797-13-3 | 95% | 1g |
1116.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM277-250mg |
Benzoxazole, 2-ethyl- |
6797-13-3 | 95% | 250mg |
647CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VM277-50mg |
Benzoxazole, 2-ethyl- |
6797-13-3 | 95% | 50mg |
171.0CNY | 2021-07-12 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD74641-250mg |
2-Ethylbenzo[d]oxazole |
6797-13-3 | 95% | 250mg |
¥177.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD74641-1g |
2-Ethylbenzo[d]oxazole |
6797-13-3 | 95% | 1g |
¥383.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD74641-5g |
2-Ethylbenzo[d]oxazole |
6797-13-3 | 95% | 5g |
¥1147.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD74641-10g |
2-Ethylbenzo[d]oxazole |
6797-13-3 | 95% | 10g |
¥2291.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD74641-25g |
2-Ethylbenzo[d]oxazole |
6797-13-3 | 95% | 25g |
¥5727.0 | 2024-04-18 | |
| ChemScence | CS-0062230-250mg |
2-Ethylbenzo[d]oxazole |
6797-13-3 | ≥97.0% | 250mg |
$48.0 | 2022-04-26 |
Benzoxazole, 2-ethyl- Suppliers
Benzoxazole, 2-ethyl- Related Literature
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1. Index of subjects, 1939
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Bernard Beilenson,Frances M. Hamer J. Chem. Soc. 1939 143
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3. 298. Some chain-substituted methincyanines and styryl dyesFrances M. Hamer J. Chem. Soc. 1956 1480
Additional information on Benzoxazole, 2-ethyl-
Benzoxazole, 2-Ethyl- and CAS 6797-13-3: A Comprehensive Overview
Benzoxazole, 2-ethyl- (CAS 6797-13-3) is a heterocyclic compound that has garnered significant attention in the fields of pharmaceutical research and material science due to its unique structural properties and potential biological activities. This compound belongs to the benzoxazole family, which is characterized by a six-membered ring containing one oxygen atom and one nitrogen atom. The introduction of an ethyl group at the 2-position of the benzoxazole ring significantly modulates its chemical behavior, making it a versatile scaffold for drug discovery and functional material development.
The molecular structure of Benzoxazole, 2-ethyl- consists of a benzene ring fused to an oxazole ring, with the ethyl group substituting the 2-position of the oxazole ring. This structural feature contributes to its stability and reactivity, enabling it to participate in various chemical reactions. Recent studies have highlighted the importance of this compound in the development of novel antibiotics and antifungal agents, as its molecular framework can be functionalized to target specific biological pathways.
Recent advancements in synthetic chemistry have led to the development of more efficient methods for the preparation of Benzoxazole, 2-ethyl-. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of microwave-assisted synthesis to produce this compound with high yield and purity. This method not only reduces reaction time but also minimizes the use of hazardous solvents, aligning with the principles of green chemistry. Such innovations are critical for scaling up production while maintaining environmental sustainability.
In the realm of pharmaceutical research, Benzoxazole, 2-ethyl- has been explored as a potential lead compound for the treatment of infectious diseases. A 2022 study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis makes it a promising candidate for the development of new antibiotics.
Moreover, the application of Benzoxazole, 2-ethyl- extends beyond pharmaceuticals. In the field of material science, this compound has been investigated for its potential in the synthesis of optoelectronic materials. A 2023 paper in Advanced Materials reported that derivatives of Benzoxazole, 2-ethyl- can be used to create organic semiconductors with enhanced charge transport properties. These materials are particularly useful in the development of flexible electronics and solar cells, where high conductivity and stability are essential.
The biological activities of Benzoxazole, 2-ethyl- are also being explored in the context of cancer research. A 2023 study published in Cancer Research found that certain derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The compound's ability to modulate the expression of genes involved in cell proliferation and apoptosis makes it a valuable tool for the development of targeted cancer therapies.
In addition to its pharmaceutical and material science applications, Benzoxazole, 2-ethyl- has been studied for its potential in the development of agrochemicals. A 2022 review in Pest Management Science highlighted the use of this compound as a scaffold for the design of new herbicides and insecticides. The compound's ability to interact with specific enzymes in plant pathogens and pests makes it an attractive candidate for the development of environmentally friendly agrochemicals.
The synthesis of Benzoxazole, 2-ethyl- is a critical step in the development of its derivatives. Various synthetic routes have been explored, including the use of nucleophilic substitution reactions and electrophilic aromatic substitution. A 2023 study in Organic Letters reported the use of a catalytic approach to synthesize this compound with high efficiency. This method involves the use of a transition metal catalyst, which facilitates the formation of the benzoxazole ring under mild conditions.
The chemical stability of Benzoxazole, 2-ethyl- is another important factor in its application. Studies have shown that this compound is resistant to hydrolysis and thermal degradation, making it suitable for use in a wide range of environments. This stability is attributed to the conjugated system of the benzoxazole ring, which provides additional resistance to chemical breakdown.
In conclusion, Benzoxazole, 2-ethyl- (CAS 6797-13-3) is a versatile compound with significant potential in multiple fields. Its unique molecular structure and chemical properties make it an attractive scaffold for the development of new drugs, materials, and agrochemicals. Ongoing research continues to uncover new applications and synthetic methods for this compound, highlighting its importance in modern chemistry and related disciplines.
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